molecular formula C13H16N2O3 B2979709 4-(3-Carbamoylpiperidin-1-yl)benzoic acid CAS No. 1021243-10-6

4-(3-Carbamoylpiperidin-1-yl)benzoic acid

Cat. No.: B2979709
CAS No.: 1021243-10-6
M. Wt: 248.282
InChI Key: POZFBOCPKOCIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Carbamoylpiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.27774 g/mol This compound features a benzoic acid moiety linked to a piperidine ring, which is further substituted with a carbamoyl group

Preparation Methods

The synthesis of 4-(3-Carbamoylpiperidin-1-yl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the piperidine derivative with isocyanates or carbamoyl chlorides under controlled conditions.

    Attachment to Benzoic Acid: The final step involves the coupling of the carbamoylpiperidine intermediate with benzoic acid or its derivatives.

Chemical Reactions Analysis

4-(3-Carbamoylpiperidin-1-yl)benzoic acid undergoes several types of chemical reactions:

Scientific Research Applications

4-(3-Carbamoylpiperidin-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Carbamoylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(3-Carbamoylpiperidin-1-yl)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(3-carbamoylpiperidin-1-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)10-2-1-7-15(8-10)11-5-3-9(4-6-11)13(17)18/h3-6,10H,1-2,7-8H2,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZFBOCPKOCIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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